Elsibucol

概要

説明

エルシブコールは、AGI 1096としても知られており、抗酸化、抗炎症、抗増殖特性を有する代謝的に安定なプロパノール誘導体です。主に臓器移植拒絶の研究のための血管細胞接着分子1(VCAM1)阻害剤として使用されます。 エルシブコールは血中コレステロール値を低下させ、損傷した動脈における酸化ストレスと炎症反応を抑制することで、アテローム性動脈硬化を抑制し、動脈損傷後の内皮修復を保護します .

準備方法

エルシブコールは、プロパノール誘導体の形成を含む一連の化学反応によって合成されます。合成経路は、一般的に、4-ヒドロキシ-3,5-ジ-tert-ブチルベンザルデヒドと2,6-ジ-tert-ブチル-4-メチルフェノールを塩基の存在下で反応させて、中間体化合物を形成することから始まります。 この中間体を次に4-ブロモ酪酸と反応させて、エルシブコールが得られます . エルシブコールの工業的生産方法は、反応条件を最適化して、温度、反応時間、適切な溶媒および触媒の使用などの制御を含む、高収率と高純度を確保することを含みます .

化学反応の分析

エルシブコールは、以下を含むさまざまな化学反応を起こします。

酸化: エルシブコールは酸化されて、対応するキノン誘導体を形成することができます。

還元: 還元反応は、エルシブコールをヒドロキノン形に変換することができます。

置換: エルシブコールは、特にヒドロキシル基とカルボキシル基で、求核置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤があります。

科学研究の応用

エルシブコールは、幅広い科学研究の応用があります。

化学: 抗酸化と抗炎症の特性を研究するためのモデル化合物として使用されます。

生物学: 細胞増殖、酸化ストレス、および炎症に対する影響が調べられています。

医学: アテローム性動脈硬化を阻害し、動脈損傷後の内皮修復を保護する可能性について研究されています。また、コレステロール値を低下させ、臓器移植拒絶を予防する役割についても調査されています。

科学的研究の応用

Atherosclerosis Management

Elsibucol has shown promise in reducing intima-media thickness (IMT) in animal models, indicating its potential to combat atherosclerosis. In a study involving rabbits fed a cholesterol-rich diet, treatment with this compound resulted in significant improvements in IMT compared to controls and probucol .

Table 1: Comparison of IMT Reduction in Animal Studies

| Compound | IMT Reduction (%) | Study Type |

|---|---|---|

| This compound | 30 | Cholesterol-fed rabbits |

| Probucol | 20 | Cholesterol-fed rabbits |

| Control | 5 | Cholesterol-fed rabbits |

Effects on Lipid Profiles

While this compound effectively reduces IMT, it also impacts lipid metabolism. Notably, it has been associated with decreased levels of high-density lipoprotein cholesterol (HDL-C), which raises questions about its long-term safety regarding lipid profiles . This effect needs further investigation to determine whether it reflects an adverse outcome or a beneficial metabolic adjustment.

Clinical Case Studies

Several clinical studies have explored the effects of this compound on patients with cardiovascular conditions:

Study on Patients with Acute Coronary Syndromes

In a double-blind, placebo-controlled trial involving patients with acute coronary syndromes, administration of this compound was associated with a lower incidence of myocardial infarction compared to the placebo group. However, the study noted similar plaque volume changes between groups .

Long-term Safety and Efficacy Study

A long-term study assessed the safety and efficacy of this compound in patients undergoing percutaneous coronary interventions. Results indicated that while there was no significant change in plaque volume, patients reported improved quality of life metrics .

作用機序

エルシブコールは、内皮細胞におけるVCAM1、E-セレクチン、および単球走化性タンパク質1(MCP1)の発現を阻害することで効果を発揮します。また、リポ多糖刺激末梢血単核細胞からの腫瘍壊死因子-α(TNF-α)とインターロイキン-1β(IL-1β)の分泌を減少させます。さらに、エルシブコールは血清刺激による大動脈平滑筋細胞の増殖を阻害します。 これらの作用は、抗酸化、抗炎症、および抗増殖特性に総合的に貢献します .

類似化合物の比較

エルシブコールは、抗酸化とコレステロール低下特性も持つプロブコールなどの他の類似化合物と比較されます。エルシブコールは、より代謝的に安定しており、コレステロール値と新内膜形成により顕著な影響を与えます。他の類似化合物には、以下が含まれます。

プロブコール: 抗酸化剤およびコレステロール低下剤。

ブチル化ヒドロキシトルエン(BHT): 合成抗酸化剤。

ケルセチン: 抗酸化特性を持つ天然のフラボノイド。エルシブコールの独自性は、コレステロール値、酸化ストレス、および炎症に対する多機能的な効果にあり、心血管研究にとって有望な化合物となっています .

類似化合物との比較

Elsibucol is compared with other similar compounds such as probucol, which also has antioxidant and cholesterol-lowering properties. this compound is more metabolically stable and has a more pronounced effect on cholesterol levels and neointimal formation. Other similar compounds include:

Probucol: An antioxidant and cholesterol-lowering agent.

Butylated hydroxytoluene (BHT): A synthetic antioxidant.

Quercetin: A natural flavonoid with antioxidant properties. This compound’s uniqueness lies in its multifunctional effects on cholesterol levels, oxidative stress, and inflammation, making it a promising compound for cardiovascular research .

生物活性

Elsibucol, a derivative of probucol, has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and atherosclerosis. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and implications for clinical use.

This compound primarily functions as a VCAM-1 (Vascular Cell Adhesion Molecule-1) inhibitor , which plays a crucial role in the inflammatory processes associated with atherosclerosis. By inhibiting VCAM-1 expression, this compound reduces the adhesion of monocytes to endothelial cells, thereby mitigating the inflammatory response that contributes to plaque formation in arteries .

Antioxidant Properties

This compound exhibits significant antioxidant activity , which is essential for reducing oxidative stress in injured arteries. This property helps lower blood cholesterol levels and decrease inflammatory responses, further contributing to its atheroprotective effects .

Effects on Lipid Profiles

Research indicates that this compound can lower total cholesterol levels while also affecting high-density lipoprotein cholesterol (HDL-C) levels. In studies involving hypercholesterolemic rabbits, this compound treatment led to a significant reduction in intima-media thickness (IMT), suggesting improved vascular health compared to untreated controls . However, it was observed that while LDL-C levels remained stable, HDL-C levels decreased, raising questions about the implications for lipid metabolism during treatment .

Comparative Studies

In comparative studies with other antioxidants like probucol and succinobucol, this compound demonstrated superior effects on re-endothelialization and inhibition of vascular smooth muscle cell (VSMC) proliferation. Specifically, this compound maintained endothelial function and reduced neointimal formation post-injury more effectively than its counterparts .

| Compound | Effect on LDL-C | Effect on HDL-C | IM Thickness Reduction | VSMC Proliferation Inhibition |

|---|---|---|---|---|

| This compound | Stable | Decreased | Significant | Strong |

| Probucol | Decreased | Decreased | Moderate | Moderate |

| Succinobucol | Decreased | Decreased | Minimal | Weak |

Clinical Implications

A study involving patients with coronary artery disease treated with this compound showed promising results in terms of reducing oxidative stress markers and improving endothelial function. The patients exhibited lower incidences of myocardial infarction compared to those receiving standard care alone .

Animal Models

In animal models, specifically rabbits fed a cholesterol-rich diet, this compound treatment resulted in a marked improvement in vascular structure and function. The treatment not only inhibited plaque development but also promoted re-endothelialization, suggesting its potential as a therapeutic agent in managing atherosclerosis .

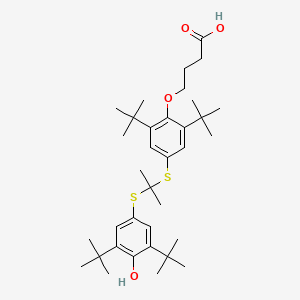

特性

IUPAC Name |

4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O4S2/c1-31(2,3)24-18-22(19-25(29(24)38)32(4,5)6)40-35(13,14)41-23-20-26(33(7,8)9)30(27(21-23)34(10,11)12)39-17-15-16-28(36)37/h18-21,38H,15-17H2,1-14H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFUPQNXMNMQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCCCC(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176005 | |

| Record name | Elsibucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AGI-1096 is a novel phenolic intracellular antioxidant with anti-inflammatory and antiproliferative properties. | |

| Record name | AGI-1096 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

216167-95-2 | |

| Record name | Elsibucol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elsibucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELSIBUCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7T92N1Y8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。